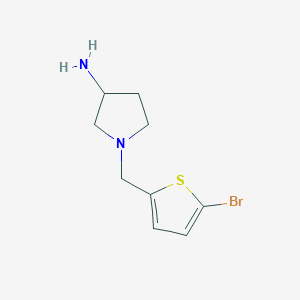

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC20410445

Molecular Formula: C9H13BrN2S

Molecular Weight: 261.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN2S |

|---|---|

| Molecular Weight | 261.18 g/mol |

| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 |

| Standard InChI Key | UTLSGYDDNCNZDO-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)CC2=CC=C(S2)Br |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine comprises two primary components: a pyrrolidine ring and a 5-bromothiophene group. The pyrrolidine ring, a five-membered amine-containing heterocycle, is linked to the thiophene moiety via a methylene bridge. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making the compound amenable to further functionalization .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.18 g/mol |

| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine |

| Canonical SMILES | C1CN(CC1N)CC2=CC=C(S2)Br |

| InChI Key | UTLSGYDDNCNZDO-UHFFFAOYSA-N |

The stereochemistry of the pyrrolidine amine group influences its biological activity. For instance, the (3R)-enantiomer, (3R)-1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine, shares the same molecular formula but exhibits distinct binding affinities due to chiral center configuration .

Synthesis and Manufacturing

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine involves multi-step reactions optimized for yield and purity. A common approach includes:

-

Bromination of Thiophene Derivatives: Introduction of bromine at the 5-position of thiophene using reagents like bromosuccinimide (NBS).

-

Amination and Alkylation: Coupling the bromothiophene with a pyrrolidine precursor via nucleophilic substitution or reductive amination. Solvents such as dimethylformamide (DMF) or toluene are employed to enhance reaction efficiency .

-

Purification: Chromatographic techniques isolate the target compound from byproducts.

Recent advances in C(sp³)-H activation methodologies, as demonstrated in pyrrolidine-based NMDA receptor antagonist synthesis, offer potential routes to streamline production . These methods improve diastereoselectivity and reduce step count, critical for scalable manufacturing.

Chemical Reactivity and Functional Transformations

The compound’s reactivity stems from its amine and bromothiophene groups:

-

Amine Reactivity: Participates in acid-base reactions, forming salts with carboxylic acids or undergoing alkylation/acylation. The secondary amine in the pyrrolidine ring can also engage in coordination chemistry.

-

Bromothiophene Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for introducing aryl, alkenyl, or alkynyl groups .

-

Reduction/Oxidation: The pyrrolidine ring is susceptible to oxidation, yielding pyrrolidinone derivatives, while the thiophene moiety can be reduced to dihydrothiophene.

Comparative Analysis with Structural Analogs

Table 1: Comparison of Bromothiophene-Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine | 261.18 | Secondary amine | |

| (3R)-1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine | 261.18 | R-configuration at C3 | |

| N-[(5-Bromothiophen-2-yl)methyl]pyridin-3-amine | 269.16 | Pyridine instead of pyrrolidine |

The pyridine analog (269.16 g/mol) exhibits higher aromaticity, altering solubility and binding kinetics compared to the pyrrolidine-based compound .

Applications in Drug Discovery and Development

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine serves as:

-

Synthetic Intermediate: Used to construct complex molecules via functional group interconversion .

-

Pharmacophore Scaffold: Its modular structure allows derivatization for optimizing drug candidates targeting CNS disorders or infections .

-

Tool Compound: Facilitates studies on bromothiophene’s role in molecular recognition and toxicity.

Future Research Directions

-

Stereochemical Studies: Elucidate the (3R)-enantiomer’s bioactivity compared to the racemic mixture .

-

Mechanistic Probes: Employ C-H activation strategies to synthesize deuterated or fluorinated analogs for metabolic studies .

-

Therapeutic Exploration: Screen derivatives against kinase or ion channel targets to identify lead compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume